![molecular formula C9H9BrF2OZn B14869316 3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14869316.png)
3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLMAGNESIUM BROMIDE with a zinc halide, such as zinc bromide, in the presence of a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLMAGNESIUM BROMIDE+ZnBr2→3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. Large-scale production also incorporates advanced purification techniques to remove any impurities.
化学反应分析
Types of Reactions
3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the phenyl group and another organic moiety.
科学研究应用
3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the synthesis of materials with specific properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use it to develop new drug candidates by forming carbon-carbon bonds in drug molecules.
Biological Studies: It is used to modify biomolecules for studying biological processes and interactions.
作用机制
The mechanism of action of 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group to a target molecule. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways depend on the specific reaction and the nature of the target molecule.
相似化合物的比较
Similar Compounds
- 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLMAGNESIUM BROMIDE
- 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLLITHIUM
Uniqueness
Compared to similar compounds, 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE offers unique reactivity and stability. It is less reactive than its magnesium and lithium counterparts, making it more suitable for reactions that require milder conditions. Additionally, its ability to participate in cross-coupling reactions with high efficiency makes it a valuable tool in synthetic chemistry.
属性
分子式 |
C9H9BrF2OZn |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
bromozinc(1+);2,2-difluoroethoxymethylbenzene |
InChI |
InChI=1S/C9H9F2O.BrH.Zn/c10-9(11)7-12-6-8-4-2-1-3-5-8;;/h1-2,4-5,9H,6-7H2;1H;/q-1;;+2/p-1 |
InChI 键 |
HJQHFKGLCYRAFO-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)COCC(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



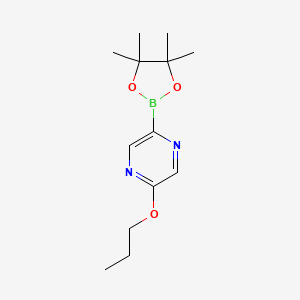


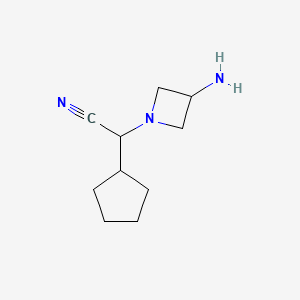
![1,3-Dihydroindol-2-one, 3-[2-(3-methoxyphenylimino)-4-oxothiazolidin-5-ylidene]-](/img/structure/B14869265.png)
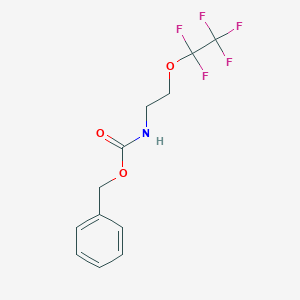

![cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B14869292.png)
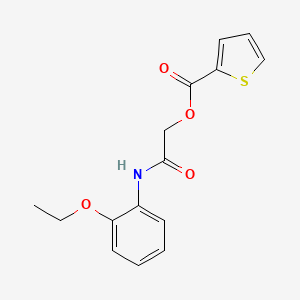
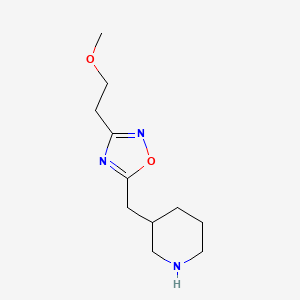
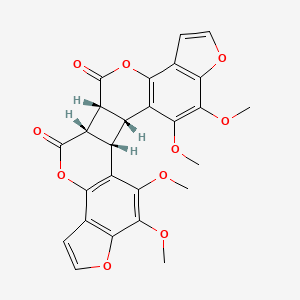
![5-Boc-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-3-boronic Acid Pinacol Ester](/img/structure/B14869315.png)

